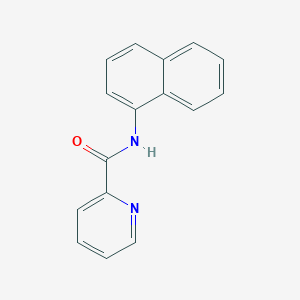
N-(naphthyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthyl)picolinamide is an organic compound that features a naphthyl group attached to a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(naphthyl)picolinamide can be synthesized through the reaction of picolinamide with naphthylamine. One common method involves the use of a base such as sodium methoxide to facilitate the reaction. For example, the reaction of the cyclometalated chloro-bridged iridium(III) dimer with this compound in the presence of sodium methoxide yields a neutral heteroleptic monomer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(naphthyl)picolinamide undergoes various types of chemical reactions, including:
Coordination Reactions: It can coordinate with metal centers, forming complexes with metals such as iridium and ruthenium
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Substitution Reactions: It can undergo substitution reactions where the naphthyl or picolinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Sodium Methoxide: Used as a base in the synthesis of metal complexes.
Metal Complexes: Reacts with metal complexes such as iridium(III) and ruthenium(II) to form coordination compounds
Major Products Formed
The major products formed from reactions involving this compound are typically metal complexes, such as iridium and ruthenium complexes, which exhibit unique photophysical properties .
Scientific Research Applications
N-(naphthyl)picolinamide has several scientific research applications:
Coordination Chemistry: Used as a ligand to form metal complexes with unique photophysical properties.
Material Science:
Catalysis: Metal complexes of this compound can serve as catalysts in various organic transformations.
Mechanism of Action
The mechanism of action of N-(naphthyl)picolinamide primarily involves its ability to act as a ligand, coordinating with metal centers through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, leading to unique photophysical and catalytic properties .
Comparison with Similar Compounds
Similar Compounds
N-phenylpicolinamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(aryl)picolinamides: A broader class of compounds with various aryl groups attached to the picolinamide moiety.
Uniqueness
N-(naphthyl)picolinamide is unique due to the presence of the naphthyl group, which can influence the photophysical properties of its metal complexes. This makes it particularly interesting for applications in material science and coordination chemistry .
Properties
CAS No. |
75358-95-1 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-naphthalen-1-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H12N2O/c19-16(15-9-3-4-11-17-15)18-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19) |
InChI Key |
UFUFHDCKBDXGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


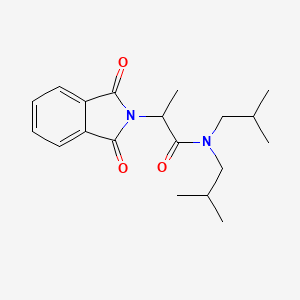
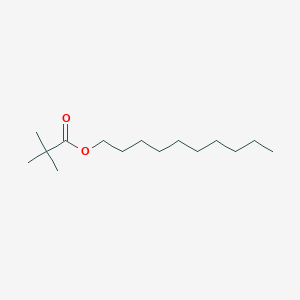
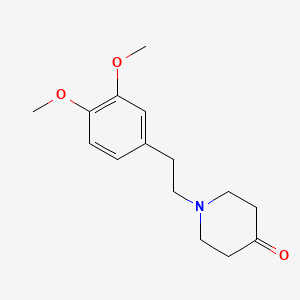
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
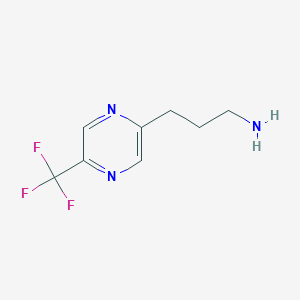
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)

![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
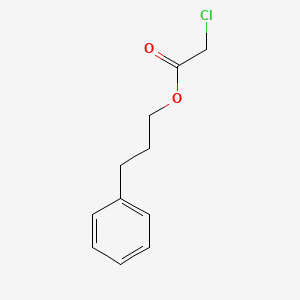
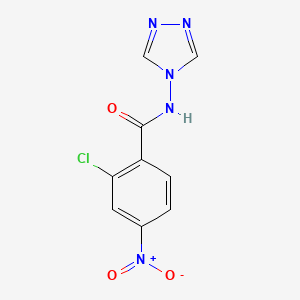
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
